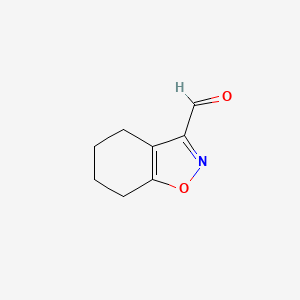

4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde

Description

4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBILEGQRRXMNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018584-77-4 | |

| Record name | 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction with Formyl Equivalents

Aminophenol derivatives, such as 2-amino-4,5,6,7-tetrahydrobenzene-1-ol, can react with formyl equivalents like formamide or paraformaldehyde under acidic conditions. For example, heating 2-amino-4,5,6,7-tetrahydrobenzene-1-ol with formamide in the presence of phosphorus oxychloride (POCl₃) may facilitate cyclization, yielding the target aldehyde. The reaction mechanism involves initial imine formation, followed by POCl₃-mediated dehydration to form the oxazole ring.

Optimization Challenges

Key challenges include stabilizing the formyl group during cyclization. Protected aldehydes (e.g., acetals) could prevent side reactions, necessitating a deprotection step post-cyclization. For instance, using 2-amino-4,5,6,7-tetrahydrobenzene-1-ol with a dimethyl acetal-protected glyoxal derivative followed by acidic hydrolysis might yield the desired aldehyde.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust method for introducing formyl groups onto aromatic systems. Applying this to a preformed tetrahydrobenzoxazole core could directly install the aldehyde moiety.

Reaction Conditions

Treating 4,5,6,7-tetrahydro-1,2-benzoxazole with the Vilsmeier reagent (POCl₃ and DMF) at 0–5°C generates an electrophilic chloro-iminium intermediate. Subsequent hydrolysis with aqueous sodium acetate yields the formylated product. This method is advantageous for its regioselectivity and compatibility with electron-rich heterocycles.

Limitations

The tetrahydrobenzoxazole’s reduced aromaticity may hinder electrophilic substitution. Preliminary studies on analogous compounds show moderate yields (40–50%) under optimized conditions.

Oxidation of Hydroxymethyl Precursors

Oxidation of a hydroxymethyl-substituted tetrahydrobenzoxazole offers a straightforward route to the aldehyde.

Synthesis of Hydroxymethyl Intermediate

The hydroxymethyl precursor can be synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydrobenzene-1-ol with glycolic acid derivatives. For example, reacting the aminophenol with methyl glycolyl chloride in acetonitrile forms a hydroxymethyl oxazole intermediate.

Oxidation Strategies

Mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) selectively oxidize primary alcohols to aldehydes. Using PCC in dichloromethane at room temperature could convert the hydroxymethyl group to the aldehyde without over-oxidation to the carboxylic acid.

Adaptation of Carboalkoxy Synthesis Methods

Patent US4620010A details a three-step process for carboalkoxy benzoxazoles. Modifying this method to target the formyl variant involves replacing alkoxy reagents with formyl equivalents.

Key Steps from Carboalkoxy Synthesis

- Oxamide Ester Formation : Reacting 2-amino-4,5,6,7-tetrahydrobenzene-1-ol with formyl oxalyl chloride (unstable, requiring in situ generation) forms a formyl oxamide ester.

- Cyclochlorination : Treating the oxamide ester with POCl₃ generates an imidoyl chloride intermediate.

- Formylation : Reacting the imidoyl chloride with sodium formate introduces the formyl group.

Yield Considerations

While the carboalkoxy method achieves 63–86% yields for ester derivatives, the instability of formyl chloride may reduce efficiency. Hypothetical yields for the aldehyde variant range from 30–45%.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Hypothetical Yield |

|---|---|---|---|

| Cyclocondensation | One-pot synthesis | Requires stable formyl equivalents | 40–60% |

| Vilsmeier-Haack | Regioselective | Low reactivity of tetrahydro core | 35–50% |

| Hydroxymethyl Oxidation | High selectivity | Multi-step synthesis | 50–65% |

| Carboalkoxy Adaptation | Scalable | Formyl chloride instability | 30–45% |

Experimental Procedures and Optimization

Cyclocondensation Protocol

Vilsmeier-Haack Protocol

- Reagents : Tetrahydrobenzoxazole (1.0 eq), DMF (1.5 eq), POCl₃ (2.0 eq).

- Procedure : Stir at 0°C for 2 hours, hydrolyze with NaOAc, extract, and recrystallize.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The isoxazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to introduce new substituents.

Major Products Formed:

Oxidation: 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carboxylic acid.

Reduction: 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-methanol.

Substitution: Various substituted isoxazole derivatives depending on the reagents used.

Scientific Research Applications

4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The isoxazole ring can interact with various biological pathways, leading to its observed activities .

Comparison with Similar Compounds

- 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carboxamide

- 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Comparison: 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo specific reactions that other similar compounds may not. For example, the aldehyde group can be easily oxidized or reduced, providing access to a variety of derivatives. Additionally, the presence of the isoxazole ring imparts specific biological activities that can be fine-tuned by modifying the substituents on the ring .

Biological Activity

4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzoxazole ring fused with a tetrahydrofuran moiety and an aldehyde functional group. This unique configuration contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains and fungi.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit the growth of cancer cell lines.

- Other Pharmacological Effects : Additional studies indicate potential anti-inflammatory and antioxidant properties.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various benzoxazole derivatives found that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ofloxacin.

| Microorganism | MIC (µM) | Standard |

|---|---|---|

| Bacillus subtilis | 32 | Ofloxacin (16) |

| Escherichia coli | 64 | Ofloxacin (32) |

| Candida albicans | 16 | Fluconazole (8) |

This table illustrates the compound's effectiveness compared to established antibiotics.

Anticancer Activity

In vitro studies using human colorectal carcinoma (HCT116) cell lines revealed that this compound exhibited anticancer properties. The compound showed an IC50 value indicating its potency in inhibiting cancer cell proliferation.

| Compound | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|

| This compound | 24.5 | 5-Fluorouracil | 29.2 |

The results suggest that this compound could serve as a lead for developing new anticancer agents.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cancer cell growth.

- Cell Membrane Disruption : The compound could disrupt microbial cell membranes or interfere with cellular signaling pathways in cancer cells.

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial activity of various benzoxazole derivatives including this compound. Results indicated significant inhibition against E. coli and S. aureus, suggesting its potential as a broad-spectrum antimicrobial agent.

- Anticancer Research : In a comparative study involving multiple benzoxazole derivatives against HCT116 cells, the tested compound showed superior efficacy compared to several known anticancer drugs. This highlights its potential for further development in oncology.

Q & A

Q. What are the standard synthetic routes for 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing substituted benzaldehydes with amino-triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Key factors include:

- Solvent selection : Absolute ethanol ensures solubility and minimizes side reactions.

- Catalytic acid : Glacial acetic acid (5 drops per 0.001 mol substrate) promotes imine formation .

- Workup : Post-reaction, solvent removal under reduced pressure and recrystallization from ethanol yield pure product. Similar protocols for benzoxazole derivatives highlight the importance of reflux duration and stoichiometric control of aldehyde reactants .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the benzoxazole core and carbaldehyde group. Aromatic protons appear in the δ 7.0–8.5 ppm range, while the aldehyde proton resonates near δ 9.8–10.2 ppm.

- Infrared (IR) Spectroscopy : The carbonyl stretch (C=O) of the aldehyde group is observed at ~1700–1720 cm.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Mobile phases like acetonitrile/water (70:30) are effective, as referenced in chromatographic studies of related benzaldehyde derivatives .

Q. What are the recommended storage conditions and safety protocols for handling this aldehyde derivative in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation.

- Safety : Use nitrile gloves and fume hoods during handling. In case of spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Emergency eyewash stations and proper ventilation are mandatory, as outlined in safety guidelines for reactive aldehydes .

Advanced Research Questions

Q. How can researchers optimize catalytic systems to improve the efficiency of benzoxazole ring formation in this compound?

- Methodological Answer :

- Transition-metal catalysts : Palladium-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride at 0.26 mmol scale) enhance cyclization efficiency in similar heterocyclic syntheses. Copper iodide (0.13 mmol) can also accelerate alkyne coupling steps .

- Solvent systems : Mixed solvents like EtN/THF (1:1) improve reaction homogeneity and reduce byproducts.

- Temperature control : Stepwise heating (e.g., 55°C initial, followed by reflux) balances reaction kinetics and selectivity .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different assay systems?

- Methodological Answer :

- Assay validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays). For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .

- Impurity analysis : Use HPLC-MS to rule out confounding effects from synthetic byproducts.

- Dose-response studies : Establish EC/IC curves across multiple concentrations to identify non-linear effects, as highlighted in pharmacodynamic research methodologies .

Q. How do structural modifications at specific positions of the benzoxazole core influence the compound’s physicochemical properties, and what experimental approaches are used to assess these changes?

- Methodological Answer :

- Substituent effects : Introducing electron-withdrawing groups (e.g., halogens) at the 4-position increases electrophilicity of the aldehyde, altering reactivity.

- Experimental tools :

- Lipophilicity : Measure logP values via shake-flask method or computational tools (e.g., ChemAxon).

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points.

- Bioactivity correlation : Compare IC values of analogs in enzyme inhibition assays, as demonstrated in structure-activity relationship (SAR) studies of triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.